Cas no 2172059-97-9 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid)

2-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a dimethylpropanoyl spacer. Its key advantages include structural rigidity due to the azetidine moiety, enhancing conformational stability in peptide synthesis. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. The dimethylpropanoyl linker improves steric control, reducing side reactions during coupling. This compound is particularly useful in solid-phase peptide synthesis (SPPS) for constructing constrained peptides or peptidomimetics, where precise spatial orientation is critical. Its compatibility with standard Fmoc-chemistry protocols ensures seamless integration into complex peptide assembly workflows.
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid structure
2172059-97-9 structure
Product Name:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid
CAS No:2172059-97-9
MF:C25H28N2O5
MW:436.500226974487
CID:6358256
PubChem ID:165815984
Update Time:2025-10-29

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid
    • 2172059-97-9
    • EN300-1503472
    • 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanoyl]azetidin-3-yl}acetic acid
    • Inchi: 1S/C25H28N2O5/c1-25(2,23(30)27-12-16(13-27)11-22(28)29)15-26-24(31)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,31)(H,28,29)
    • InChI Key: SQQLAUKPYVDDHH-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid Pricemore >>

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2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid Related Literature

Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid

Introduction to 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic Acid (CAS No. 2172059-97-9)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid, with the CAS number 2172059-97-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its fluoren-9-ylmethyloxycarbonyl moiety and the presence of an azetidine ring, contribute to its potential as a lead compound in the design of novel therapeutic agents.

The chemical structure of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid is characterized by a complex arrangement of functional groups. The presence of the fluoren-9-ylmethyloxycarbonyl group suggests that this compound may possess enhanced stability and bioavailability, which are critical factors in drug design. Additionally, the azetidine ring introduces a rigid framework that can influence the conformational flexibility and binding properties of the molecule.

In recent years, there has been growing interest in the development of molecules that incorporate fluorene-based scaffolds due to their favorable photophysical properties and potential applications in drug delivery systems. The fluoren-9-ylmethyloxycarbonyl group in 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid not only contributes to the structural complexity but also opens up possibilities for further functionalization and derivatization.

The pharmacological potential of this compound has been explored in several preclinical studies. Research indicates that molecules with similar structural motifs may exhibit inhibitory effects on various enzymatic targets, which are relevant to inflammatory diseases and cancer. The azetidine ring, in particular, has been shown to enhance binding affinity to certain protein targets, making it a valuable component in drug design.

One of the most compelling aspects of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid is its potential as a scaffold for the development of novel therapeutics. The combination of the fluoren-9-ylmethyloxycarbonyl group and the azetidine ring provides a versatile platform for medicinal chemists to explore new chemical spaces. This compound serves as a starting point for generating derivatives with enhanced pharmacological profiles and improved pharmacokinetic properties.

The synthesis of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-y lacetic acid involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the fluoren-9-y lmethoxycarbonyl group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to achieve the desired structure.

In conclusion, 2-{1 -3 -({(9H-fluoren -9 -yl)methoxyc arbony l }amino ) - 2 , 2 -dim eth y lpro pan o y l azet idin -3 - y l }acetic acid (CAS No. 2172059 -97 - 9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research in this area continues to advance, compounds like this one are likely to play a crucial role in the development of new therapeutic agents that address unmet medical needs.

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